molecular formula C20H17N3O8 B15009146 3-hydroxy-1-(3-hydroxypropyl)-5-(4-nitrophenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-hydroxypropyl)-5-(4-nitrophenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15009146
M. Wt: 427.4 g/mol
InChI Key: BWLYPFNGRSTLGK-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-NITROBENZOYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy, nitrobenzoyl, and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-NITROBENZOYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of hydroxy, nitrobenzoyl, and nitrophenyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-NITROBENZOYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the nitro groups results in the formation of amines.

Scientific Research Applications

3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-NITROBENZOYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-NITROBENZOYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-NITROBENZOYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-CHLOROBENZOYL)-5-(4-CHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-NITROBENZOYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-NITROBENZOYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17N3O8

Molecular Weight

427.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(3-hydroxypropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H17N3O8/c24-11-1-10-21-17(12-2-6-14(7-3-12)22(28)29)16(19(26)20(21)27)18(25)13-4-8-15(9-5-13)23(30)31/h2-9,17,24-25H,1,10-11H2/b18-16+

InChI Key

BWLYPFNGRSTLGK-FBMGVBCBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2CCCO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCCO)[N+](=O)[O-]

Origin of Product

United States

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